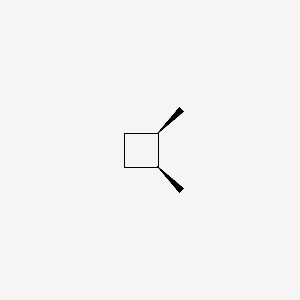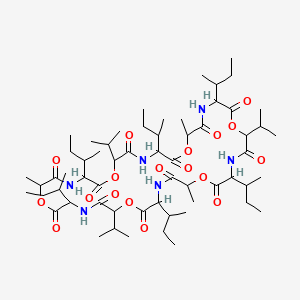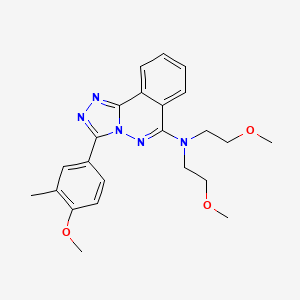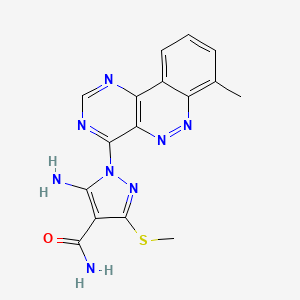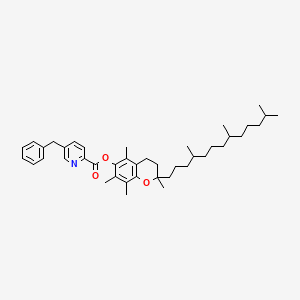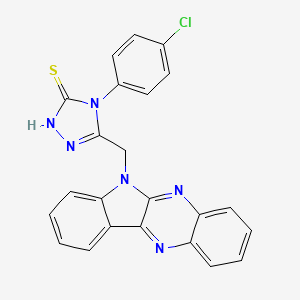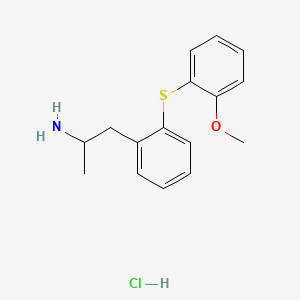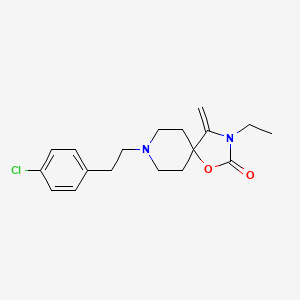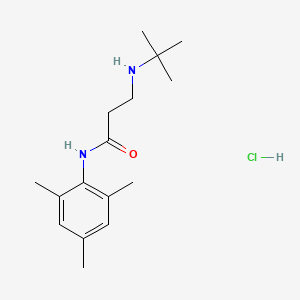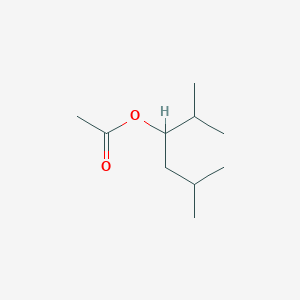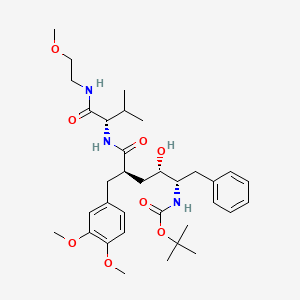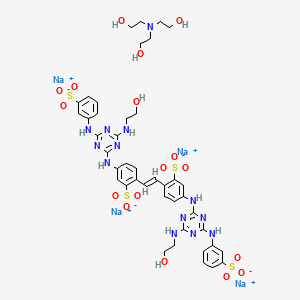
1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride is a complex organic compound characterized by its unique structure, which includes fluorophenyl groups and azepinylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
- 1,8-Octanedione, 1,8-bis(4-chlorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride
- 1,8-Octanedione, 1,8-bis(4-bromophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride
Uniqueness
1,8-Octanedione, 1,8-bis(4-fluorophenyl)-2,7-bis((hexahydro-1H-azepin-1-yl)methyl)-, dihydrochloride is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it distinct from similar compounds with different halogen substitutions.
属性
CAS 编号 |
120698-39-7 |
|---|---|
分子式 |
C34H48Cl2F2N2O2 |
分子量 |
625.7 g/mol |
IUPAC 名称 |
2,7-bis(azepan-1-ylmethyl)-1,8-bis(4-fluorophenyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C34H46F2N2O2.2ClH/c35-31-17-13-27(14-18-31)33(39)29(25-37-21-7-1-2-8-22-37)11-5-6-12-30(26-38-23-9-3-4-10-24-38)34(40)28-15-19-32(36)20-16-28;;/h13-20,29-30H,1-12,21-26H2;2*1H |
InChI 键 |
KJXOXMZLQWFOCR-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)CC(CCCCC(CN2CCCCCC2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


